Structural Uniqueness: Asymmetric 1,4-Disulfonamide Topology vs. Mono-substituted Piperazines
The target compound is defined by its 1,4-difunctionalized piperazine core, carrying two distinct sulfonyl substituents. This is fundamentally different from common starting points like 1-(4-chlorophenyl)sulfonyl-piperazine (CAS 16017-53-1). The target compound features 0 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) [1]. In contrast, 1-(4-chlorophenyl)sulfonyl-piperazine has 1 HBD and 4 HBA due to the free N-H on the piperazine ring [2]. This 100% increase in HBA count represents a key difference in molecular recognition potential. Furthermore, the predicted lipophilicity (XLogP3) for the target is 1.5 [1], compared to a predicted value of ~0.7 for the mono-substituted analog [2], indicating a significant shift in partition coefficient driven by the additional piperidinylsulfonyl group.
| Evidence Dimension | Hydrogen Bond Acceptor/Donor Count and Predicted Lipophilicity |
|---|---|
| Target Compound Data | HBD: 0; HBA: 7; XLogP3: 1.5 [1] |
| Comparator Or Baseline | 1-(4-chlorophenyl)sulfonyl-piperazine (CAS 16017-53-1): HBD: 1; HBA: 4; XLogP3: ~0.7 [2] |
| Quantified Difference | HBD: -1; HBA: +3 (75% increase); XLogP3: +0.8 units |
| Conditions | Computed properties from PubChem (2026 release), standard XLogP3 and Cactvs HBD/HBA algorithms. |
Why This Matters
For applications requiring a tertiary sulfonamide with zero hydrogen bond donor capacity and higher lipophilicity, the target compound is the necessary choice over a mono-substituted piperazine.
- [1] PubChem. (2026). 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine. Compound Summary CID 1091487. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-(4-Chlorophenyl)sulfonyl-piperazine. Compound Summary CID 801806. National Center for Biotechnology Information. View Source
